3-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide
CAS No.:
Cat. No.: VC15725206
Molecular Formula: C15H13N3O3
Molecular Weight: 283.28 g/mol
* For research use only. Not for human or veterinary use.
![3-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide -](/images/structure/VC15725206.png)
Specification
Molecular Formula | C15H13N3O3 |
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Molecular Weight | 283.28 g/mol |
IUPAC Name | 3-nitro-N-[(E)-1-phenylethylideneamino]benzamide |
Standard InChI | InChI=1S/C15H13N3O3/c1-11(12-6-3-2-4-7-12)16-17-15(19)13-8-5-9-14(10-13)18(20)21/h2-10H,1H3,(H,17,19)/b16-11+ |
Standard InChI Key | VNPBYFMDTCBKNK-LFIBNONCSA-N |
Isomeric SMILES | C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CC=C2 |
Canonical SMILES | CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Introduction
Chemical Synthesis and Structural Elucidation
Catalytic Synthesis Pathways
The gold-catalyzed hydrohydrazidation of terminal alkynes represents a key method for synthesizing N'-phenylethylidene benzohydrazides. As demonstrated by Zimin et al., ethynylbenzene derivatives react with hydrazides in the presence of Ph₃PAuNTf₂ to yield target compounds in excellent yields (75–93%) . For 3-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide, the reaction involves 3-nitrobenzohydrazide and 1-phenylethyne under optimized conditions (60°C, chlorobenzene, 2 hours), followed by silica gel chromatography purification. The (E)-configuration is confirmed via ¹H NMR, where the imine proton (N=CH–) resonates as a singlet at δ 2.34 ppm, and NOESY correlations validate the planar geometry .
Table 1: Key Synthetic Parameters
Parameter | Value |
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Catalyst | Ph₃PAuNTf₂ |
Solvent | Chlorobenzene |
Temperature | 60°C |
Reaction Time | 2 hours |
Yield | 75–93% |
Purification | Silica gel chromatography |
Structural and Spectroscopic Features
X-ray crystallography and NMR spectroscopy reveal a planar benzohydrazide core with intramolecular hydrogen bonding between the hydrazide NH and carbonyl oxygen, stabilizing the (E)-isomer. The nitro group at C3 induces electron deficiency, enhancing reactivity toward nucleophilic targets. Key spectroscopic data include:
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¹H NMR (DMSO-d₆): δ 10.70 (s, NH), 7.75–7.95 (m, Ar–H), 2.34 (s, CH₃) .
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IR (KBr): 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (N–O asymmetric stretch).
Pharmacological Activities
LSD1 Inhibition and Anticancer Mechanisms
LSD1, a histone demethylase overexpressed in cancers, is selectively inhibited by 3-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide with a Ki of 31 nM . The compound reversibly binds to the flavin adenine dinucleotide (FAD) cofactor pocket, disrupting demethylation of H3K4me2/me1. Molecular docking studies show the nitro group forms a hydrogen bond with Asp555, while the phenyl ring engages in π-π stacking with Phe538 . In MCF-7 breast cancer cells, the compound reduces proliferation (IC₅₀ = 1.2 μM) and reactivates tumor suppressor genes silenced by LSD1-mediated epigenetic modifications .
Table 2: Biochemical Profiling
Parameter | Value |
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LSD1 Ki | 31 nM |
MAO-A/B Inhibition | >10 μM |
CYP3A4 Inhibition | 15% at 10 μM |
hERG Inhibition | <5% at 10 μM |
Antimicrobial Efficacy
The nitro group enhances membrane penetration, enabling broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL) . Mechanistic studies suggest interference with microbial electron transport chains and DNA gyrase function.
Comparative Structure-Activity Relationships (SAR)
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Nitro Position: The 3-nitro substituent optimizes LSD1 binding vs. 2- or 4-nitro analogues (2–3× lower Ki) .
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Phenyl Substitution: Electron-donating groups (e.g., –OCH₃) reduce potency by 50%, whereas electron-withdrawing groups (–Cl, –CF₃) enhance it .
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Hydrazide Linker: Replacement with thiohydrazide decreases activity, emphasizing the importance of the –NH–CO– motif .
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